

Experimental setup for reactions involving 4- Iodo-2-methoxybenzoic acid

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Compound of Interest

Compound Name: **4-Iodo-2-methoxybenzoic acid**

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An In-Depth Technical Guide to the Experimental Use of **4-Iodo-2-methoxybenzoic Acid**

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and reaction protocols involving **4-Iodo-2-methoxybenzoic acid**. This versatile building block is a cornerstone in the synthesis of complex organic molecules due to its distinct reactive sites, which allow for sequential and regioselective modifications. This guide emphasizes not just the procedural steps but the underlying chemical principles to empower researchers to adapt and troubleshoot their experimental designs.

Introduction to 4-Iodo-2-methoxybenzoic Acid

4-Iodo-2-methoxybenzoic acid is an aromatic carboxylic acid featuring an iodide, a methoxy group, and a carboxylic acid function. This trifunctional arrangement makes it an exceptionally valuable starting material in medicinal chemistry and materials science. The aryl iodide is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, the carboxylic acid allows for amide bond formation and other derivatizations, and the methoxy group electronically influences the reactivity of the aromatic ring. Its utility as a scaffold is evident in the synthesis of numerous bioactive molecules.^{[1][2][3]}

Key Reactive Features:

- **Aryl Iodide:** The C-I bond is the most reactive of the aryl halides (I > Br > Cl) in oxidative addition to palladium(0) catalysts, making it an ideal handle for cross-coupling reactions.[\[4\]](#) [\[5\]](#)
- **Carboxylic Acid:** This group can be readily converted into esters, amides, or acid chlorides, or it can be used as a directing group in certain transformations.
- **Methoxy Group:** The electron-donating nature of the methoxy group influences the reactivity of the aryl ring and can play a role in the binding of final compounds to biological targets.

Physicochemical Properties and Safety

A thorough understanding of the reagent's properties and adherence to safety protocols is paramount for successful and safe experimentation.

Physical and Chemical Properties

Property	Value	Source
Chemical Formula	C ₈ H ₇ IO ₃	[6]
Molecular Weight	278.04 g/mol	-
Appearance	White to off-white crystalline solid	[6]
Melting Point	157-161 °C	-
Solubility	Soluble in organic solvents like DMSO, DMF, and alcohols; slightly soluble in water.	[6]
CAS Number	54811-38-0	-

Safety and Handling

4-Iodo-2-methoxybenzoic acid should be handled in accordance with standard laboratory safety procedures.[\[7\]](#)[\[8\]](#)

- **Personal Protective Equipment (PPE):** Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[\[9\]](#)[\[10\]](#)

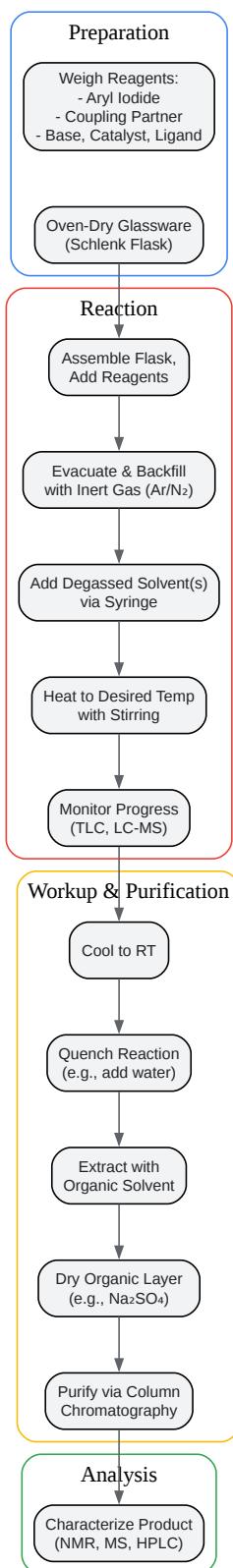
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][10] Avoid contact with skin and eyes.[7][9] In case of contact, rinse the affected area thoroughly with water.[8][9]
- Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[7][11]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[9][10]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The most powerful application of **4-Iodo-2-methoxybenzoic acid** is its use as an electrophile in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry for creating C-C and C-N bonds.[12]

General Experimental Workflow

The workflow for these reactions is highly conserved, involving careful setup under an inert atmosphere to protect the catalyst.



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Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating a carbon-carbon bond between an aryl halide and an organoboron species, typically a boronic acid or its ester.[\[4\]](#)[\[13\]](#)

Causality of Reagents:

- Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂): The engine of the catalytic cycle, cycling between Pd(0) and Pd(II) oxidation states.[\[13\]](#)
- Phosphine Ligand (e.g., PPh₃, SPhos): Stabilizes the palladium catalyst, prevents its decomposition into inactive palladium black, and modulates its reactivity. Bulky, electron-rich ligands often accelerate the key steps of oxidative addition and reductive elimination.[\[4\]](#)[\[14\]](#)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Essential for activating the boronic acid to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.[\[15\]](#)
- Solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O): Must be capable of dissolving the various organic and inorganic components of the reaction. The presence of water is often crucial for dissolving the base and facilitating the catalytic cycle.[\[13\]](#)

Detailed Protocol:

- Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add **4-Iodo-2-methoxybenzoic acid** (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
- Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
- Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
- Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.
- Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

- Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Representative Reaction Parameters:

Reagent	Equivalents	Purpose
4-Iodo-2-methoxybenzoic acid	1.0	Aryl Halide Electrophile
Arylboronic Acid	1.1 - 1.5	Nucleophilic Partner
Palladium Catalyst	0.02 - 0.05 (2-5 mol%)	Catalyst
Base (e.g., K_2CO_3)	2.0 - 3.0	Boronic Acid Activation
Solvent System	-	Reaction Medium
Temperature	80 - 110 °C	Reaction Rate

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to important structural motifs in pharmaceuticals and materials.[\[16\]](#)[\[17\]](#)

Causality of Reagents:

- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$): Functions similarly to the Suzuki reaction, facilitating the core cross-coupling.
- Copper(I) Co-catalyst (e.g., CuI): The hallmark of the traditional Sonogashira reaction. Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is

the active species in the transmetalation step with the palladium complex.[17]

- Amine Base (e.g., Et₃N, DIPEA): Serves a dual role: it acts as the base to deprotonate the terminal alkyne and also serves as a solvent.[17][18]

Detailed Protocol:

- Setup: To a Schlenk flask, add **4-Iodo-2-methoxybenzoic acid** (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).
- Inert Atmosphere: Seal, evacuate, and backfill the flask with argon or nitrogen three times.
- Solvent and Reagents: Add a degassed solvent like THF or DMF, followed by the amine base (e.g., triethylamine, Et₃N, ~3.0 eq). Finally, add the terminal alkyne (1.1 eq) via syringe.
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).
- Monitoring: Follow the reaction's progress by TLC or LC-MS. These reactions are often complete within 2-8 hours.
- Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
- Purification: Redissolve the crude material in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is one of the most significant methods for constructing aryl-amine bonds, coupling an aryl halide with a primary or secondary amine.[19][20]

Causality of Reagents:

- Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): A source of Pd(0) for the catalytic cycle.
- Bulky Biarylphosphine Ligand (e.g., XPhos, RuPhos): This is the key to a successful Buchwald-Hartwig amination. These specialized ligands are crucial for promoting the challenging reductive elimination step that forms the C-N bond.[21][22]

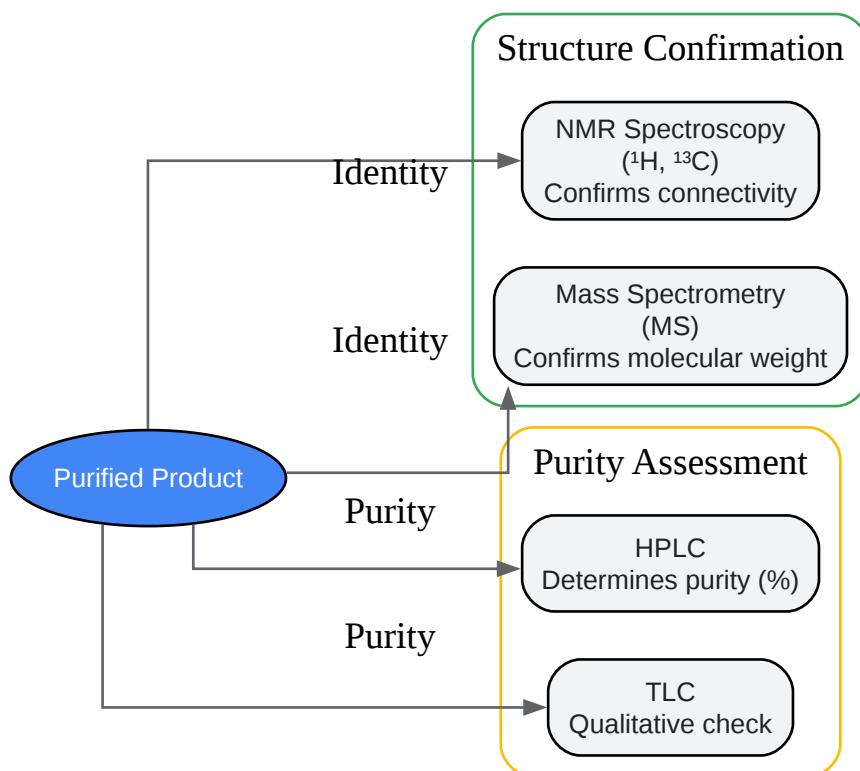
- Strong, Non-nucleophilic Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃): Required to deprotonate the amine, forming the palladium-amido intermediate necessary for the reaction. The choice of base is critical and depends on the amine's pKa.[21]
- Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane): The reaction is sensitive to moisture, so anhydrous solvents are required.

Detailed Protocol:

- Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried Schlenk tube.
- Add Reagents: Add **4-Iodo-2-methoxybenzoic acid** (1.0 eq) and the primary or secondary amine (1.2 eq).
- Solvent and Reaction: Add anhydrous, degassed toluene or dioxane via syringe. Seal the tube and heat in an oil bath at 80-110 °C.
- Monitoring: Monitor the reaction by LC-MS.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Filter through Celite.
- Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting aryl amine by flash column chromatography.

Analytical Characterization

Rigorous analysis is required to confirm the successful synthesis and purity of the target compound.



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Caption: Analytical techniques for product characterization.

- High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product with high accuracy.[23][24]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized molecule by providing information about the connectivity and chemical environment of atoms.[23]
- Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[23]

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